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Compound of Interest

Compound Name: VT103

Cat. No.: B8195871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VT103, a novel small molecule inhibitor,

for research in cancers characterized by Neurofibromatosis Type 2 (NF2) deficiency. This

document outlines the mechanism of action, preclinical data, and key experimental protocols

relevant to the study of VT103 in this context.

Introduction to NF2-Deficient Cancers and the Hippo
Pathway
Neurofibromatosis Type 2 (NF2) is a tumor suppressor gene that encodes the protein Merlin.

Loss-of-function mutations in NF2 lead to the development of various benign and malignant

tumors, including schwannomas, meningiomas, and malignant mesothelioma. A key

consequence of Merlin deficiency is the dysregulation of the Hippo signaling pathway, a critical

regulator of cell growth, proliferation, and apoptosis.

In healthy cells, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic

sequestration of the transcriptional co-activators Yes-associated protein (YAP) and

Transcriptional co-activator with PDZ-binding motif (TAZ). However, in NF2-deficient cells, the

Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear translocation of

YAP and TAZ. In the nucleus, YAP/TAZ associate with the TEA domain (TEAD) family of

transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation

and survival.
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VT103: A Selective TEAD Palmitoylation Inhibitor
VT103 is an orally active and selective inhibitor of TEAD1 protein palmitoylation. Palmitoylation,

the covalent attachment of palmitic acid to a cysteine residue in the TEAD protein, is essential

for its interaction with YAP/TAZ. By blocking this post-translational modification, VT103 disrupts

the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the downstream signaling that

drives tumor growth in NF2-deficient cancers.

Mechanism of Action
VT103 selectively binds to the central lipid-binding pocket of TEAD1, preventing its auto-

palmitoylation. This inhibition of palmitoylation allosterically disrupts the interaction between

TEAD1 and the transcriptional co-activators YAP and TAZ. Consequently, the YAP/TAZ-TEAD1-

mediated transcription of oncogenic target genes, such as CTGF and CYR61, is suppressed,

leading to reduced cell proliferation and tumor growth.

Preclinical Data for VT103 in NF2-Deficient Cancers
Preclinical studies have demonstrated the potential of VT103 as a therapeutic agent for NF2-

deficient cancers.

In Vitro Efficacy
VT103 has shown potent and selective inhibition of cell proliferation in various NF2-deficient

cancer cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8195871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type NF2 Status VT103 IC50 (nM)

NCI-H226
Malignant Pleural

Mesothelioma
Deficient 9

NCI-H2373
Malignant Pleural

Mesothelioma
Deficient 4

MSTO-211H
Malignant Pleural

Mesothelioma
Deficient 50

NCI-H2052
Malignant Pleural

Mesothelioma
Mutant 23

Mero-14
Malignant Pleural

Mesothelioma
Deficient 24

Mero-95
Malignant Pleural

Mesothelioma
Deficient 10

ZL-55
Malignant Pleural

Mesothelioma
Deficient 18

SPC-111
Malignant Pleural

Mesothelioma
Mutant 81

Table 1: In Vitro Anti-proliferative Activity of VT103 in NF2-Deficient Mesothelioma Cell Lines.[1]

In a YAP reporter assay, VT103 demonstrated a potent inhibitory concentration (IC50) of 1.02

nM.[2]

In Vivo Efficacy
The anti-tumor activity of VT103 has been evaluated in xenograft models of NF2-deficient

mesothelioma.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.cellosaurus.org/CVCL_1544
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.jcancer.org/v02p0123.htm
https://www.benchchem.com/product/b8195871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8195871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Model Treatment
Tumor Growth Inhibition
(TGI)

NCI-H226 VT103 (3 mg/kg, p.o., daily)
Significant reduction in tumor

volume

NCI-H226 VT103 (10 mg/kg, p.o., daily)
Significant reduction in tumor

volume

NCI-H2373-Tu-P2 VT103 (10 mg/kg, p.o., daily)
Significant reduction in tumor

volume

Table 2: In Vivo Anti-tumor Efficacy of VT103 in NF2-Deficient Mesothelioma Xenograft Models.

[3]

Oral administration of VT103 at doses as low as 0.3 mg/kg has been shown to block tumor

growth in vivo.[2]

Experimental Protocols
TEAD Palmitoylation Assay
This assay is used to determine the ability of VT103 to inhibit the palmitoylation of TEAD

proteins.

Materials:

NF2-deficient cancer cell line (e.g., NCI-H226)

Alkyne-palmitic acid probe

VT103

Lysis buffer

Anti-TEAD1 antibody

Protein A/G magnetic beads
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Biotin-azide

Click chemistry reaction buffer

Streptavidin-HRP

Chemiluminescence substrate

Procedure:

Culture NF2-deficient cells to 70-80% confluency.

Treat cells with varying concentrations of VT103 or DMSO (vehicle control) for 4-6 hours.

Add the alkyne-palmitic acid probe to the cell culture medium and incubate for another 4

hours.

Lyse the cells and quantify protein concentration.

Immunoprecipitate endogenous TEAD1 using an anti-TEAD1 antibody coupled to protein

A/G magnetic beads.

Perform a click chemistry reaction by adding biotin-azide to the immunoprecipitated TEAD1

to attach biotin to the alkyne-palmitate.

Wash the beads and elute the proteins.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD1.

Use an anti-TEAD1 antibody to detect total TEAD1 as a loading control.

Analyze the results by quantifying the band intensities to determine the inhibition of TEAD1

palmitoylation.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD
Interaction
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This protocol is designed to assess the disruption of the YAP-TEAD protein-protein interaction

by VT103.

Materials:

NF2-deficient cancer cell line (e.g., NCI-H226)

VT103

Co-IP lysis buffer

Anti-TEAD1 antibody or Anti-YAP antibody

Protein A/G magnetic beads

Wash buffer

Elution buffer

Anti-YAP antibody and Anti-TEAD1 antibody for Western blotting

Procedure:

Culture NF2-deficient cells and treat with VT103 or DMSO for the desired time (e.g., 24

hours).

Lyse the cells with Co-IP lysis buffer and collect the supernatant.

Pre-clear the lysate with protein A/G magnetic beads.

Incubate the pre-cleared lysate with an anti-TEAD1 antibody (or anti-YAP antibody) overnight

at 4°C to form antibody-protein complexes.

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

Wash the beads several times with wash buffer to remove non-specific binding.

Elute the protein complexes from the beads.
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Analyze the eluates by Western blotting using an anti-YAP antibody (if TEAD1 was

immunoprecipitated) or an anti-TEAD1 antibody (if YAP was immunoprecipitated) to detect

the co-immunoprecipitated protein.

The reduction in the amount of co-immunoprecipitated protein in VT103-treated samples

compared to the control indicates disruption of the YAP-TEAD interaction.[3]

Visualizations
Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.cellosaurus.org/CVCL_1544
https://www.jcancer.org/v02p0123.htm
https://www.jcancer.org/v02p0123.htm
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://www.benchchem.com/product/b8195871#vt103-for-research-in-nf2-deficient-cancers
https://www.benchchem.com/product/b8195871#vt103-for-research-in-nf2-deficient-cancers
https://www.benchchem.com/product/b8195871#vt103-for-research-in-nf2-deficient-cancers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8195871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8195871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

